N-Methyl-N-(2-thien-2-ylbenzyl)amine
Description
Molecular Architecture and Structural Features
The molecular structure of N-Methyl-N-(2-thien-2-ylbenzyl)amine is characterized by the convergence of three principal components: a benzylamine (B48309) framework, a thiophene (B33073) heterocycle, and an N-methyl substituent. The interplay of these moieties defines the compound's steric and electronic landscape, influencing its reactivity, basicity, and potential for intermolecular interactions.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NS |
| Molecular Weight | 203.31 g/mol |
| IUPAC Name | N-methyl-1-(2-thiophen-2-ylphenyl)methanamine |
| CAS Number | 852180-66-6 |
The benzylamine unit serves as the foundational scaffold of the molecule. Benzylamines are a class of organic compounds that feature a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. They are versatile intermediates in organic synthesis, finding application in the production of pharmaceuticals, agrochemicals, and dyes. The presence of the benzyl group imparts a degree of lipophilicity to the molecule and provides a site for potential aromatic substitution reactions, although the conditions for such reactions would need to be carefully considered to avoid side reactions at the amine or thiophene ring. The nitrogen atom of the benzylamine moiety possesses a lone pair of electrons, rendering it basic and nucleophilic.
The incorporation of a thiophene ring at the 2-position of the benzyl group is a significant structural feature. Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a common motif in medicinal chemistry. nih.govtechscience.com Its structural similarity to benzene allows it to act as a bioisostere, a substituent that can be interchanged without significantly altering the biological activity of a molecule. techscience.com The thiophene ring is electron-rich and susceptible to electrophilic substitution, primarily at the 2- and 5-positions. nih.gov The presence of the thiophene ring in this compound introduces additional conformational possibilities and potential points of interaction with biological targets or catalysts. The sulfur atom in the thiophene ring can also participate in coordination with metal centers.
The substitution of a methyl group on the nitrogen atom of the benzylamine core classifies this compound as a secondary amine. The N-methyl group has a notable impact on the amine's properties. Electronically, the methyl group is an electron-donating group through an inductive effect, which increases the electron density on the nitrogen atom. This enhanced electron density generally leads to an increase in the basicity of the amine compared to its primary amine counterpart. Sterically, the methyl group introduces some bulk around the nitrogen atom, which can influence its nucleophilicity and the accessibility of the lone pair for reactions.
| Feature | Influence on the Molecule |
| Benzylamine Core | Provides a basic nitrogen center and a lipophilic aromatic ring. |
| Thiophene Ring | Introduces an electron-rich aromatic system and potential for bioisosteric interactions. |
| N-Methyl Group | Increases the basicity of the amine and introduces steric hindrance around the nitrogen. |
Significance within Contemporary Chemical Research
While specific research on this compound is not extensively documented in publicly available literature, the structural motifs it contains are of considerable interest in modern chemical research. The combination of a benzylamine and a thiophene ring suggests potential applications in areas where these individual components have shown promise.
Compounds with structures similar to this compound are valuable targets and intermediates in synthetic organic chemistry. The synthesis of N-aryl and N-alkyl benzylamines often involves methodologies such as reductive amination of aldehydes and ketones, or nucleophilic substitution reactions. The development of efficient and selective methods for the synthesis of substituted benzylamines remains an active area of research. nih.gov For instance, a plausible synthetic route to this compound could involve the reaction of 2-(thiophen-2-yl)benzaldehyde with methylamine (B109427), followed by reduction of the resulting imine. Alternatively, a Suzuki or Stille coupling could be employed to form the bond between the phenyl and thiophene rings, followed by functional group manipulations to introduce the N-methylaminomethyl group.
The analysis of compounds like this compound contributes to the broader understanding and application of structural elucidation techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), are crucial for confirming the structure of newly synthesized molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the benzene and thiophene rings, the benzylic protons, and the N-methyl protons. The chemical shifts and coupling patterns of these signals would provide detailed information about the connectivity of the atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data, showing signals for each unique carbon atom in the molecule, including those in the aromatic rings and the aliphatic chain.
Infrared Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching (if any primary or secondary amine impurities are present), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings. A band corresponding to the C-N stretching vibration would also be expected. nist.gov
Mass Spectrometry: Mass spectrometry would provide the exact molecular weight of the compound, and the fragmentation pattern could offer further structural clues. For amines, alpha-cleavage is a common fragmentation pathway.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(2-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-13-9-10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJJEJYTBOUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427632 | |
| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-66-6 | |
| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852180666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-N-(2-THIEN-2-YLBENZYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXK7BCF78O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Methyl N 2 Thien 2 Ylbenzyl Amine and Its Analogues
Established Synthetic Pathways to N-Methylated Benzylamines
The formation of N-methylated benzylamines is a common transformation in organic synthesis, with several reliable methods at the disposal of chemists. These pathways can be broadly categorized into two main strategies: reductive amination, which builds the amine functionality from a carbonyl compound, and N-alkylation, which introduces the methyl group to a pre-existing amine.
Reductive Amination Strategies for Secondary and Tertiary Amines
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, making it a cornerstone for the synthesis of secondary and tertiary amines. sigmaaldrich.com This one-pot reaction typically involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.com This strategy is highly favored due to its efficiency and the commercial availability of a wide range of starting materials. For the synthesis of a tertiary amine like N-methyl-N-(2-thien-2-ylbenzyl)amine, this could involve the reaction of 2-(thien-2-yl)benzaldehyde with methylamine (B109427) to form a secondary amine, which is then subjected to another reductive amination with a suitable carbonyl compound, or a direct reaction between N-methyl-(2-thien-2-yl)benzylamine and a carbonyl compound.
The choice of carbonyl precursor is dictated by the desired substitution pattern on the final amine. In the context of synthesizing this compound, the key precursor would be 2-(thien-2-yl)benzaldehyde . This aldehyde, upon reaction with methylamine, would form an intermediate imine, which is then reduced to the secondary amine, N-methyl-(2-thien-2-yl)benzylamine. Subsequent methylation would yield the target tertiary amine.
Alternatively, if starting with N-(2-thien-2-ylbenzyl)amine, a reductive amination with formaldehyde (B43269) would introduce the N-methyl group directly. tminehan.com The reaction of various aldehydes and ketones with amines to form substituted amines is a well-documented process. researchgate.netmdpi.com For instance, benzaldehyde (B42025) can be reacted with amines like 1-phenylethylamine (B125046) to produce N-benzyl-1-phenylethylamine. google.com The versatility of this method allows for the synthesis of a diverse library of amines by varying both the carbonyl and amine components. sigmaaldrich.com
Interactive Table: Examples of Reductive Amination Precursors
| Carbonyl Precursor | Amine Precursor | Resulting Amine |
| 2-(thien-2-yl)benzaldehyde | Methylamine | N-methyl-(2-thien-2-yl)benzylamine (intermediate) |
| Formaldehyde | N-(2-thien-2-ylbenzyl)amine | This compound |
| Benzaldehyde | 1-Phenylethylamine | N-Benzyl-1-phenylethylamine |
| p-Methoxybenzaldehyde | n-Butylamine | N-n-Butyl-p-methoxybenzylamine |
A variety of reducing agents are employed in reductive amination, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being particularly common. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred due to their milder nature and selectivity for reducing the intermediate iminium ion over the starting carbonyl compound. masterorganicchemistry.com
The efficiency of reductive amination can be significantly enhanced by the use of catalysts. Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) is a notable example, acting as a Lewis acid and a water scavenger to promote the formation of the imine intermediate. mdma.chpsu.edu The combination of Ti(O-i-Pr)₄ with a reducing agent like sodium borohydride provides a mild and efficient system for the synthesis of secondary and tertiary amines from a wide range of ketones and aldehydes. psu.edursc.org This method has been successfully applied to produce N-methyl secondary amines in good to excellent yields. mdma.chrsc.org The general procedure involves treating the carbonyl compound with the amine in the presence of Ti(O-i-Pr)₄, followed by the addition of the borohydride reducing agent. mdma.ch Other borohydride-based systems, sometimes used with cation exchange resins or in the presence of acids, have also been developed for efficient reductive aminations. scielo.org.mx
Interactive Table: Common Reagents in Reductive Amination
| Reagent Type | Specific Example | Role in Reaction |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Reduces the imine/iminium ion to an amine. masterorganicchemistry.com |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions. masterorganicchemistry.com |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent. masterorganicchemistry.com |
| Catalyst/Promoter | Titanium(IV) Isopropoxide (Ti(O-i-Pr)₄) | Acts as a Lewis acid and water scavenger. mdma.chpsu.edu |
Alkylation Approaches to N-Methyl Amines
N-alkylation is another fundamental strategy for the synthesis of amines. For the preparation of this compound, this would involve the methylation of the corresponding secondary amine, N-(2-thien-2-ylbenzyl)amine.
Direct alkylation of amines with alkyl halides, such as methyl iodide, proceeds through a nucleophilic substitution (SN2) mechanism. tminehan.com However, a significant challenge in this approach is controlling the selectivity. masterorganicchemistry.com The initial alkylation of a primary amine yields a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.commnstate.edu Achieving selective mono-N-methylation can therefore be difficult. masterorganicchemistry.com The reaction of an amine with methyl iodide can lead to a mixture of mono- and dialkylated products. researchgate.net While reactions with benzyl (B1604629) bromide sometimes yield only monoalkylated products, the outcome is substrate-dependent. researchgate.netresearchgate.net
To address the challenge of over-alkylation, various methodologies for selective N-monoalkylation have been developed. These methods often employ specific reagents or catalysts to favor the formation of the desired secondary or tertiary amine. For instance, the use of alcohols as alkylating agents in the presence of transition metal catalysts, such as those based on iridium or manganese, has emerged as a greener and more selective alternative to alkyl halides. nih.govnih.gov These "borrowing hydrogen" or "hydrogen autotransfer" reactions proceed through the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. nih.gov
Recent advancements have also introduced "self-limiting alkylation" strategies. acs.orgnih.govchemrxiv.org One such method utilizes N-aminopyridinium salts, which can be arylated and then alkylated. nih.govchemrxiv.org The resulting N-alkyl-N-pyridinium amine is less nucleophilic, thus preventing over-alkylation. Subsequent cleavage of the N-N bond furnishes the secondary amine. nih.govchemrxiv.org While these advanced methods provide greater control, for a straightforward N-methylation, reductive amination with formaldehyde often remains a practical and efficient choice. tminehan.com
Multi-Component Reactions for Amine Synthesis
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like tertiary amines in a single step from three or more starting materials, thereby increasing atom economy and reducing waste. nih.gov While a specific MCR for this compound is not prominently documented, several MCRs are fundamental to amine synthesis and can be adapted for this target or its analogues.
One such relevant MCR is the Petasis reaction , also known as the borono-Mannich reaction. nih.gov This reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. A hypothetical adaptation for an analogue could involve N-methylamine, a suitable aldehyde, and a boronic acid derivative to construct the core amine structure.
Another powerful MCR is the Ugi reaction , which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. organic-chemistry.org While the direct product is not a simple tertiary amine, the Ugi product can be a versatile intermediate that, through subsequent transformations, could lead to the desired scaffold.
Recent advancements have also focused on novel MCRs for tertiary amine synthesis. For instance, a zinc-mediated carbonyl alkylative amination has been developed that efficiently couples secondary amines, enolizable aldehydes, and alkyl iodides to generate complex tertiary alkylamines. acs.orgnih.gov This approach circumvents issues found in traditional methods, such as the limited scope of nonenolizable imines and competitive deprotonation. acs.orgnih.gov Another example is a copper-catalyzed MCR that combines primary amines, formaldehyde, arylboronic acids, and alkynes to produce tertiary propargylamines. rsc.org These methodologies highlight the potential of MCRs to streamline the synthesis of structurally diverse tertiary amines. acs.orgnih.govrsc.org
Thiophene (B33073) Functionalization and Coupling Strategies
The introduction of the thiophene ring onto the benzylamine (B48309) framework is a critical step. This is typically achieved through cross-coupling reactions where one reactant is a thiophene derivative and the other is a functionalized benzene (B151609) or benzylamine precursor.
Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the need to pre-functionalize the thiophene ring (e.g., as a boronic acid or stannane). organic-chemistry.orgresearchgate.net This strategy involves the coupling of a thiophene C-H bond directly with an aryl halide or pseudohalide.
In the context of synthesizing the target compound's core, this could involve the direct arylation of a thiophene with a 2-halobenzylamine derivative. Research has shown that the direct C-H arylation of thiophenes can be achieved with high efficiency and regioselectivity. organic-chemistry.org The reaction typically occurs at the C2 or C5 position of the thiophene ring, which are the most reactive sites. organic-chemistry.org Studies have demonstrated that even low catalyst loadings of phosphine-free palladium complexes can effectively catalyze the arylation of thiophenes with various aryl bromides, tolerating a range of functional groups. organic-chemistry.org The choice of base, solvent, and additives is crucial for optimizing these reactions. organic-chemistry.orgacs.org For instance, potassium carbonate (K₂CO₃) as a base and dimethylacetamide (DMAc) as a solvent have been found to be effective. organic-chemistry.org
The major challenge in this approach is controlling regioselectivity, especially when multiple reactive C-H bonds are present. mdpi.com However, by carefully selecting the catalyst system and reaction conditions, high selectivity for the desired isomer can be achieved. acs.orgmdpi.com
Beyond direct arylation, traditional cross-coupling reactions are reliable methods for incorporating the 2-thienyl group. These methods require the pre-functionalization of one of the coupling partners.
Suzuki Coupling: This involves the reaction of a thiophene-2-boronic acid with a 2-halobenzyl precursor. This is a widely used, robust reaction with high functional group tolerance.
Stille Coupling: This reaction uses a 2-(tributylstannyl)thiophene (B31521) with a 2-halobenzyl precursor. While effective, the toxicity of organotin reagents is a significant drawback.
Negishi Coupling: This involves an organozinc reagent, such as 2-thienylzinc chloride, reacting with the appropriate aryl halide.
A modular approach has been described for preparing oligo(2-thienyl)-substituted pyridines, which demonstrates a relevant strategy. nih.gov This method uses a multi-component reaction followed by intramolecular cyclization to create a core structure, which is then functionalized using palladium-catalyzed coupling reactions with thiophene-2-boronic acid or 2-(tributylstannyl)thiophene. nih.gov This highlights a strategic pathway where the thienyl group is introduced onto a pre-existing, functionalized scaffold.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound and its analogues, particularly for palladium-catalyzed cross-coupling reactions. Key parameters that are typically varied include the catalyst, ligand, base, solvent, and temperature.
For direct C-H arylation of thiophenes, studies have shown that catalyst loading can be significantly reduced without compromising yield. rsc.org Ligand-less palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be a very efficient catalyst at low concentrations (0.1–0.001 mol%) for the 5-arylation of thiophene derivatives. rsc.org Higher catalyst concentrations can lead to the formation of inactive palladium black, which reduces efficiency. rsc.org
The choice of base is also critical. While potassium carbonate is often effective, other bases like potassium pivalate (B1233124) (PivOK) or silver carbonate (Ag₂CO₃) have been shown to improve yields in specific systems. acs.orgresearchgate.net The solvent plays a role in both solubility and reactivity; dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and water have all been used successfully depending on the specific reaction. organic-chemistry.orgacs.org Temperature is another key variable, with reactions often run at elevated temperatures (e.g., 100-150 °C) to facilitate C-H activation. mdpi.comresearchgate.net
The following table summarizes the optimization of conditions for a representative palladium-catalyzed direct arylation reaction.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | None | KOAc | DMA | 120 | No Reaction |
| 2 | Pd(OAc)₂ | None | KOAc | DMA | 150 | 52 |
| 3 | Pd(OAc)₂ | None | K₂CO₃ | DMA | 150 | No Reaction |
| 4 | Pd(OAc)₂ | None | PivOK | DMA | 150 | 84 |
| 5 | PdCl₂ | None | PivOK | DMA | 150 | 82 |
| Data adapted from a study on the direct arylation of 2,1,3-benzothiadiazole, illustrating common optimization parameters. researchgate.net |
Advanced Spectroscopic and Structural Characterization of N Methyl N 2 Thien 2 Ylbenzyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, the precise structure of N-Methyl-N-(2-thien-2-ylbenzyl)amine can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The spectrum is characterized by chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J), which together map the proton connectivity.
For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the benzyl (B1604629) group, the thiophene (B33073) ring, the methylene (B1212753) bridge, and the N-methyl group.
Aromatic Protons (Thiophene and Benzene (B151609) Rings): The protons on the substituted benzene ring and the thiophene ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons.
Methylene Protons (-CH₂-): The two protons of the methylene group connecting the benzyl ring to the nitrogen atom would likely appear as a singlet, or if there is restricted rotation, as a pair of doublets (an AB quartet). This signal is anticipated in the range of δ 3.5-4.5 ppm.
N-Methyl Protons (-NCH₃): The three protons of the methyl group attached to the nitrogen atom are expected to produce a sharp singlet in the upfield region of the spectrum, typically around δ 2.2-2.8 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (Thiophene & Benzene) | 7.0 - 8.0 | Multiplet |
| Methylene-H (-CH₂-) | 3.5 - 4.5 | Singlet |
| N-Methyl-H (-NCH₃) | 2.2 - 2.8 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Aromatic Carbons: The carbon atoms of the benzene and thiophene rings will appear in the downfield region, generally between δ 110 and 150 ppm. The carbon atoms directly attached to the sulfur atom in the thiophene ring and the carbon bearing the other ring will have characteristic shifts.
Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to resonate in the range of δ 50-60 ppm.
N-Methyl Carbon (-NCH₃): The methyl carbon attached to the nitrogen is typically found further upfield, around δ 35-45 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (Thiophene & Benzene) | 110 - 150 |
| Methylene-C (-CH₂-) | 50 - 60 |
| N-Methyl-C (-NCH₃) | 35 - 45 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within the benzene and thiophene rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of carbon resonances for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is crucial for identifying the connections between the different structural units of the molecule, such as the linkage of the methylene bridge to the specific carbons on the benzene and thiophene rings, and the attachment of the methyl group to the nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for confirming the stereochemistry and conformation of the molecule. For instance, NOE correlations would be expected between the methylene protons and the protons on the adjacent aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of this compound. The calculated monoisotopic mass for the protonated molecule [M+H]⁺, C₁₂H₁₄NS⁺, is 204.0841. An experimentally determined mass that matches this value would provide strong evidence for the proposed elemental composition.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₄NS⁺ | 204.0841 |
| [M+Na]⁺ | C₁₂H₁₃NNaS⁺ | 226.0661 |
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, molecules can be induced to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, key fragmentation pathways would be expected:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. Cleavage between the methylene group and the benzyl ring would be a primary fragmentation event.
Loss of the Thienyl Group: Fragmentation could involve the cleavage of the bond connecting the thiophene ring to the benzyl group.
Tropylium (B1234903) Ion Formation: Benzyl-containing compounds often rearrange to form a stable tropylium ion (C₇H₇⁺) with an m/z of 91. This would be a very characteristic peak in the mass spectrum.
By analyzing the masses of the fragment ions, the different components of the molecule can be identified, and their connectivity confirmed, thus validating the proposed structure of this compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be characterized by absorptions from its tertiary amine, N-methyl, benzyl, and thiophene moieties.
As a tertiary amine, this compound will not exhibit the N-H stretching or bending vibrations that are characteristic of primary and secondary amines. Current time information in CA.orgchemboulder.com The most diagnostic peaks will arise from C-N stretching, C-H stretching, and vibrations associated with the aromatic rings.
The key expected vibrational modes are:
C-H Stretching: The spectrum will contain multiple C-H stretching absorptions. Aromatic C-H stretches from the benzene and thiophene rings are anticipated above 3000 cm⁻¹. Aliphatic C-H stretches from the N-methyl (CH₃) and methylene (CH₂) groups are expected in the 2800-3000 cm⁻¹ region. A specific peak for the N-methyl group's symmetric stretch is typically found between 2805-2780 cm⁻¹ for saturated amines. orgchemboulder.com
C-N Stretching: The stretching vibration of the carbon-nitrogen bonds is a key feature. Since the nitrogen is bonded to both an alkyl group (methyl) and a benzyl group, the C-N stretching absorptions are expected in the 1335-1250 cm⁻¹ range for the aromatic connection and 1250–1020 cm⁻¹ for the aliphatic connections. Current time information in CA.libretexts.org
Aromatic Ring Vibrations: Both the benzene and thiophene rings will produce characteristic absorptions. These include C=C stretching vibrations within the rings, typically found in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are also expected in the fingerprint region (below 900 cm⁻¹), and their exact position can give clues about the substitution pattern of the rings.
Thiophene Ring Vibrations: In addition to general aromatic signals, the thiophene ring has specific vibrational modes, including C-S stretching, which can be difficult to assign as it may fall in the fingerprint region where other absorptions occur.
The following table summarizes the anticipated IR absorption bands for this compound based on established group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Benzene, Thiophene | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (Asymmetric) | -CH₃, -CH₂- | ~2960 | Strong |
| Aliphatic C-H Stretch (Symmetric) | -CH₃, -CH₂- | ~2870 | Medium |
| N-Methyl C-H Symmetric Stretch | N-CH₃ | 2805 - 2780 | Medium, Sharp |
| Aromatic C=C Ring Stretch | Benzene, Thiophene | 1450 - 1600 | Medium to Weak |
| Aliphatic C-H Bend (Scissoring) | -CH₂- | ~1465 | Medium |
| C-N Stretch (Aromatic character) | Benzyl-N | 1260 - 1335 | Strong |
| C-N Stretch (Aliphatic character) | Methyl-N, Methylene-N | 1020 - 1250 | Medium |
| C-H Out-of-Plane Bend | Benzene, Thiophene | 690 - 900 | Strong to Medium |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
Although a specific crystal structure for this compound has not been reported in the searched literature, its molecular structure allows for predictions regarding its solid-state arrangement and intermolecular interactions. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice.
The solid-state structure of this compound would be governed by non-covalent interactions. As it lacks strong hydrogen bond donors (like O-H or N-H), the dominant forces dictating its crystal packing are expected to be van der Waals forces and π-interactions.
Hydrogen Bonding: Conventional hydrogen bonding is not anticipated. However, weak C-H···π interactions are highly probable, where hydrogen atoms from the methyl or methylene groups or the aromatic rings could interact with the electron-rich π systems of adjacent thiophene or benzene rings.
π-π Stacking: The presence of two aromatic systems, the benzene ring and the thiophene ring, makes π-π stacking a likely and significant interaction for stabilizing the crystal structure. Molecules may arrange in offset or parallel-displaced stacks to maximize this interaction between the rings of neighboring molecules. Similar thiophene-containing compounds are known to form three-dimensional networks through such interactions. uni.lu
The molecule possesses considerable conformational flexibility, primarily around the C-C and C-N single bonds of the benzyl-methyl-amine bridge. The conformation adopted in the crystalline state represents a low-energy state that balances intramolecular steric hindrance and favorable intermolecular packing forces.
Key conformational parameters that would be determined by X-ray crystallography include:
Ring Orientations: The dihedral angle between the planes of the thiophene and benzene rings is a critical parameter. This angle would be influenced by a balance between crystal packing forces and the steric hindrance between the two rings. In related N-aryl amide structures, the degree of coplanarity between aromatic rings and the nitrogen center is a key determinant of conformation. spectroscopyonline.com
The following table outlines hypothetical but plausible crystallographic data for this compound, based on analyses of similar small organic molecules.
| Parameter | Expected Value / Feature |
| Crystal System | Monoclinic or Orthorhombic (Common for such organic molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) is highly probable for a racemic mixture. |
| Intermolecular Interactions | π-π stacking (Thiophene-Benzene, Benzene-Benzene), C-H···π interactions. |
| Key Torsion Angle 1 (C-C-C-N) | Defines the orientation of the benzylamine (B48309) group relative to the biphenyl-like core. |
| Key Torsion Angle 2 (C-C-N-C) | Defines the orientation of the methyl group relative to the benzyl fragment. |
| Dihedral Angle (Benzene-Thiophene) | Likely non-planar due to steric hindrance, with a significant angle between the two aromatic ring planes. |
Note: This table is illustrative of the types of parameters obtained from an X-ray diffraction study and does not represent experimental data for this specific compound.
Computational Chemistry and Theoretical Studies on N Methyl N 2 Thien 2 Ylbenzyl Amine
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are instrumental in elucidating the electronic properties of N-Methyl-N-(2-thien-2-ylbenzyl)amine. These studies offer a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and to map its potential energy surface. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, are used to find the most stable geometric structure (the global minimum on the potential energy surface). nih.gov The process of geometry optimization involves systematically altering the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest electronic energy.
Table 1: Representative Theoretical Parameters from DFT Calculations on Analogous Thiophene (B33073) Derivatives (Note: This table is illustrative and based on typical findings for similar molecules, not on direct calculations for this compound.)
| Parameter | Typical Value Range | Significance |
| Total Energy (Hartree) | Varies | A lower value indicates a more stable structure. |
| Dipole Moment (Debye) | 2.0 - 4.0 | Indicates the overall polarity of the molecule. |
| Key Bond Lengths (Å) | C-N: ~1.45, C-S: ~1.72 | Provides insight into the bonding characteristics. |
| Key Bond Angles (°) | C-N-C: ~110-115 | Defines the geometry around the nitrogen atom. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenyl rings, as well as the nitrogen atom. The LUMO would likely be distributed over the aromatic systems. Computational studies on related thiophene derivatives confirm that the HOMO and LUMO are crucial for analyzing chemical reactivity. researchgate.net The analysis of these orbitals helps in predicting sites susceptible to electrophilic or nucleophilic attack.
Table 2: Illustrative Frontier Orbital Data for a Thiophene-Containing Aromatic Amine (Note: This table presents hypothetical data to illustrate the concepts.)
| Orbital | Energy (eV) | Description |
| HOMO | -5.5 to -6.5 | Electron-donating capability, likely involved in oxidation. |
| LUMO | -1.0 to -2.0 | Electron-accepting capability, relevant for reduction. |
| HOMO-LUMO Gap (eV) | 3.5 - 5.5 | A larger gap implies greater kinetic stability. mdpi.com |
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The flexibility of this compound, particularly the rotation around the single bonds connecting the aromatic rings and the amine group, leads to a complex conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore these different conformations and their relative stabilities.
MM methods, which use a simpler, classical mechanics-based model, are often used for an initial broad search of the conformational space. scielo.br This can identify a set of low-energy conformers. Subsequently, these conformers can be further analyzed using more accurate DFT methods.
MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. For a molecule like this compound, MD simulations could elucidate the preferred orientations of the aromatic rings and the dynamics of the methyl group on the nitrogen atom. Studies on similar molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have successfully used a combination of MM and DFT to explore the conformational space, identifying multiple stable rotamers. scielo.brresearchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound.
A common route to synthesize N-arylbenzylamines involves the reductive amination of an aldehyde with an amine. For this compound, this could involve the reaction of 2-thien-2-ylbenzaldehyde with methylamine (B109427), followed by reduction. Computational chemistry can be used to model this reaction pathway, identifying the structures of intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Locating and characterizing these transition states are fundamental to understanding the reaction mechanism.
By performing frequency calculations on these structures, it is also possible to compute the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG). These values provide a more complete picture of the reaction's feasibility and spontaneity. While specific computational studies on the synthesis of this compound are not prevalent, the methodologies are well-established in the study of organic reaction mechanisms.
Intermolecular Interaction Analysis and Supramolecular Assembly Prediction
The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which influences physical properties like solubility and melting point. Computational methods are powerful tools for predicting and analyzing these non-covalent interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a common method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to different properties, such as dnorm (which highlights regions of significant intermolecular contact), shape index, and electrostatic potential. nih.gov
For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the dominant intermolecular contacts. Given its structure, which includes a thiophene ring, a benzene (B151609) ring, and a secondary amine group, the following interactions would likely be significant:
H···H Contacts: These are generally the most abundant type of contact in organic molecules. nih.gov
C–H···π Interactions: The hydrogen atoms of the methyl and benzyl (B1604629) groups could interact with the electron clouds of the aromatic thiophene and benzene rings.
π–π Stacking: The aromatic rings (thiophene and benzene) could stack on top of each other, contributing to the stability of the crystal structure. nih.gov
N–H···S or C–H···S Interactions: The presence of the sulfur atom in the thiophene ring and the amine group could lead to weak hydrogen bonding. nih.gov
Predicted Intermolecular Contact Contributions (Hypothetical) This table is a hypothetical representation of what a Hirshfeld surface analysis might yield for this compound, based on analyses of similar thiophene-containing molecules. nih.govnih.gov
| Interaction Type | Percentage Contribution (%) |
| H···H | ~40-60% |
| C···H/H···C | ~20-30% |
| S···H/H···S | ~5-10% |
| N···H/H···N | ~2-5% |
| C···C (π-π) | ~1-5% |
Supramolecular Assembly Prediction
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Prediction of NMR Chemical Shifts
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The process typically involves:
Optimizing the molecule's geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netnih.gov
Calculating the magnetic shielding tensors for each nucleus in the optimized geometry.
Referencing these shielding values to a standard compound (like tetramethylsilane, TMS) to obtain the chemical shifts (δ).
For this compound, such calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. These theoretical values can then be compared with experimental data to aid in the assignment of each peak in the spectrum. Modern computational approaches can even account for solvent effects to improve accuracy. researchgate.netarxiv.org
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts This table presents a hypothetical and simplified set of predicted NMR chemical shifts for this compound. Actual values would require specific DFT calculations.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene Ring CH | 6.8 - 7.5 | 120 - 130 |
| Benzene Ring CH | 7.2 - 7.6 | 125 - 140 |
| CH₂ (Benzyl) | ~4.0 - 4.5 | ~50 - 60 |
| N-CH₃ (Methyl) | ~2.3 - 2.8 | ~35 - 45 |
Prediction of IR Frequencies
Theoretical vibrational analysis using DFT calculates the normal modes of vibration for a molecule, which correspond to the absorption bands seen in an experimental IR spectrum. researchgate.netresearchgate.net The output includes the frequency (in cm⁻¹), intensity, and a description of the vibrational motion for each mode.
Key vibrational modes expected for this compound would include:
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene (B1212753) groups) appear just below 3000 cm⁻¹. researchgate.net
N-H Stretching: If the amine were primary or secondary with an available N-H bond, a characteristic stretch would appear in the 3300-3500 cm⁻¹ region. researchgate.netlibretexts.org For the tertiary amine in the title compound, this band is absent.
C=C Stretching: Vibrations from the aromatic benzene and thiophene rings would be found in the 1400-1600 cm⁻¹ region. scispace.com
C-N Stretching: The stretching of the carbon-nitrogen bonds would appear in the 1100-1300 cm⁻¹ range. scispace.com
CH₂ and CH₃ Bending: Scissoring and rocking vibrations for the methylene and methyl groups would be observed in the 1350-1470 cm⁻¹ range. researchgate.net
Calculated frequencies are often systematically higher than experimental values due to the approximations in the theory and the fact that calculations are performed on a single molecule in the gas phase. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
Hypothetical Predicted IR Frequencies and Assignments This table is a hypothetical representation of key vibrational frequencies that would be predicted for this compound through DFT calculations. researchgate.netscispace.com
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3050-3100 | Aromatic C-H stretch (Thiophene, Benzene) |
| 2900-2980 | Aliphatic C-H stretch (CH₂, CH₃) |
| 1580-1610 | Aromatic C=C stretch |
| 1440-1470 | CH₂ scissoring, CH₃ asymmetric bending |
| 1200-1250 | Aromatic C-N stretch |
| 740-780 | C-H out-of-plane bending (Aromatic) |
Chemical Reactivity and Transformation Pathways of N Methyl N 2 Thien 2 Ylbenzyl Amine
Reactivity of the Tertiary Amine Functionality
The tertiary amine group, containing a nitrogen atom bonded to a methyl group, a benzyl (B1604629) group, and a methylene (B1212753) carbon, is a key site of reactivity. Its behavior is primarily governed by the availability of the nitrogen's lone pair of electrons.
Basicity and Protonation Equilibria
Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. ncert.nic.inlibretexts.org The basicity of an amine is commonly expressed by the pKa of its conjugate acid. Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edu
The basicity of N-Methyl-N-(2-thien-2-ylbenzyl)amine is influenced by several factors:
Inductive Effects : The methyl and benzyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation compared to ammonia. libretexts.org This electron-releasing effect stabilizes the resulting ammonium (B1175870) cation. ncert.nic.inlibretexts.org
Hybridization : The nitrogen in this amine is sp³ hybridized. Generally, sp³-hybridized nitrogens are more basic than sp²-hybridized nitrogens (like in pyridine) because the lone pair is less tightly held and more available for bonding. msu.edumasterorganicchemistry.com
Table 1: General Basicity Trends of Amines
| Amine Type | Influencing Factors | General Basicity Trend (Gas Phase) |
|---|---|---|
| Primary (RNH₂) | Alkyl group donation | Weaker than secondary/tertiary |
| Secondary (R₂NH) | Increased alkyl donation | Stronger than primary |
| Tertiary (R₃N) | Maximum inductive effect | Strongest |
Quaternization Reactions
Tertiary amines can act as nucleophiles and react with alkyl halides in a process known as the Menshutkin reaction to form quaternary ammonium salts. wikipedia.orglibretexts.org This reaction involves the nitrogen's lone pair attacking the electrophilic carbon of the alkyl halide in an Sₙ2 process. wikipedia.org
For this compound, quaternization would proceed by reacting it with an alkyl halide (e.g., methyl iodide). The benzyl group on the nitrogen can influence the reaction rate. Studies on the quaternization of N,N-dimethylalkylamines with benzyl chloride show that the reaction is sensitive to solvent polarity, with rates increasing in more polar solvents. researchgate.netsemanticscholar.org The reaction of triethylamine (B128534) with benzyl chloride is a classic example used to prepare phase-transfer catalysts. wikipedia.org
Table 2: Factors Influencing Menshutkin (Quaternization) Reactions
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Alkyl Halide | I > Br > Cl | Iodide is the best leaving group. wikipedia.org |
| Solvent | Polar > Nonpolar | Stabilizes the charged transition state. semanticscholar.org |
| Steric Hindrance | Less hindered > More hindered | Sₙ2 reaction is sensitive to steric bulk around the nitrogen and the electrophilic carbon. |
| Nucleophilicity of Amine | More nucleophilic > Less nucleophilic | A more available lone pair leads to a faster reaction. |
The reaction of this compound with an alkylating agent like methyl bromide would yield the corresponding N-methyl-N-(2-thien-2-ylbenzyl)methylammonium bromide salt.
Nucleophilic Reactivity in Organic Transformations
The lone pair on the nitrogen atom allows tertiary amines to function as nucleophiles or catalysts in various organic transformations. libretexts.orgresearchgate.net While generally good nucleophiles, their reactivity can be tempered by steric hindrance. masterorganicchemistry.com For instance, tertiary amines are known to react with acyl chlorides and acid anhydrides. chemguide.co.uk
In the context of this compound, its nucleophilicity would allow it to participate in reactions such as:
Catalysis : Acting as a nucleophilic catalyst in reactions like the Baylis-Hillman reaction.
Reaction with Electrophiles : Attacking electron-deficient centers. For example, tertiary amines can react with isothiocyanates to form quaternary salts. researchgate.net
Base : Acting as a non-nucleophilic base in elimination reactions, although less hindered amines are typically preferred for this role.
The nucleophilicity of amines does not always correlate perfectly with their basicity, as steric factors play a more significant role in nucleophilic attack. researchgate.net
Reactivity of the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution and can participate in various metal-catalyzed transformations.
Electrophilic Aromatic Substitution Reactions
Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution (SₑAr), with reactions often proceeding under milder conditions. pearson.comwikipedia.org Substitution typically occurs preferentially at the C2 (or α) position, as the cationic intermediate (σ-complex) formed by attack at this position is more resonance-stabilized than the one formed by attack at C3 (β-position). pearson.com
In this compound, the thiophene ring is already substituted at the C2 position by the benzyl group. Therefore, further electrophilic substitution would be directed to other positions on the ring. The primary positions available for substitution are C3, C4, and C5. The existing 2-aryl substituent will influence the regioselectivity of the next substitution. Generally, the C5 position is the most favored site for subsequent electrophilic attack on a 2-substituted thiophene.
Common electrophilic aromatic substitution reactions applicable to the thiophene ring include:
Halogenation : Bromination and chlorination of substituted thiophenes have been studied, showing a high sensitivity to the electronic effects of substituents. rsc.org
Nitration : Can be achieved with nitrating agents like benzoyl nitrate. libretexts.org
Sulfonation : Reaction with sulfuric acid. libretexts.org
Friedel-Crafts Acylation and Alkylation : Introduction of acyl or alkyl groups, typically using a Lewis acid catalyst. wikipedia.org
Metal-Catalyzed Transformations (e.g., Cross-Coupling, C-H Activation)
The C-H bonds of thiophenes can be functionalized through various transition metal-catalyzed reactions, providing powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rhhz.net
Cross-Coupling Reactions : If the thiophene ring were halogenated (e.g., at the C5 position), it could participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form diarylthiophene derivatives. tandfonline.comresearchgate.net Palladium catalysts are commonly employed for these transformations. tandfonline.com
C-H Activation/Direct Arylation : This modern approach allows for the direct functionalization of thiophene C-H bonds without prior conversion to a halide. Palladium-catalyzed direct arylation is a prominent method. mdpi.comrsc.org For 2-substituted thiophenes, C-H activation often occurs selectively at the C5 position. However, functionalization at the more challenging C3 or C4 positions is also possible under specific catalytic conditions, sometimes involving a palladium 1,4-migration strategy. rsc.org Lanthanide complexes have also been shown to catalyze the C-H activation of thiophene. rug.nl Silver(I) salts can be used to promote C-H activation at mild temperatures, which can then be coupled with palladium catalysis for arylation. acs.org
Kinetic studies on palladium-catalyzed oxidative cross-coupling of thiophenes have provided insights into the reaction mechanisms, suggesting that the rate can depend on the concentrations of the palladium catalyst, the thiophene, the boron compound, and an oxidant like silver oxide. nih.gov
Table 3: Examples of Metal-Catalyzed Reactions on Thiophene Scaffolds
| Reaction Type | Catalyst/Reagents | Position Functionalized | Reference |
|---|---|---|---|
| Direct C-H Arylation | Pd(OAc)₂, Ligand (e.g., X-Phos) | C2, C3, C5 | mdpi.com |
| Suzuki-Miyaura Coupling | Pd(II) Complex, Base | C2, C5 (from halo-thiophenes) | tandfonline.com |
| C-H Activation/Arylation | Ag₂O, Pd(OAc)₂ | C2 (α-position) | acs.org |
| β-C-H Arylation | Pd Catalyst, 1,4-migration | C3 (β-position) | rsc.org |
Reactivity of the Benzyl Moiety
The benzyl group in this compound is comprised of a phenyl ring and a benzylic methylene (CH₂) group. Both sites offer potential for chemical modification.
Electrophilic Aromatic Substitution:
The phenyl ring of the benzyl moiety can undergo electrophilic aromatic substitution. The directing influence of the substituents on the ring will determine the position of substitution. In this compound, the benzylamine (B48309) portion is an ortho-, para-directing group, while the 2-thienyl substituent is also generally considered an activating, ortho-, para-directing group. The interplay between these two groups will dictate the regioselectivity of electrophilic attack. Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of a halogen (e.g., Br, Cl) onto the phenyl ring, usually with a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst. Intramolecular Friedel-Crafts reactions could also be envisaged under acidic conditions, potentially leading to cyclized products masterorganicchemistry.com.
The presence of the electron-rich thiophene ring can influence the electron density of the phenyl ring, potentially modulating its reactivity towards electrophiles compared to a simple benzylamine.
Oxidation of the Benzylic Position:
The benzylic carbon in this compound is susceptible to oxidation to form a carbonyl group. This is a common transformation for benzylic C-H bonds mdpi.com. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and manganese dioxide (MnO₂). The oxidation of the benzylic methylene group would lead to the formation of the corresponding N-methyl-N-(2-thien-2-ylbenzoyl)amine. The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of the thiophene ring, which is also sensitive to strong oxidizing agents. Studies on related N-(arylsulfonyl)benzylamines have shown that oxidation to the corresponding imine is possible using reagents like potassium persulfate nih.gov.
Reduction of the Benzyl Group:
While the benzyl group itself is relatively stable to reduction, under forcing conditions such as catalytic hydrogenation at high pressure and temperature, the aromatic ring can be reduced to a cyclohexyl ring. A more common transformation is the hydrogenolysis of the C-N bond of the benzylamine, which cleaves the benzyl group, yielding N-methyl-2-(thien-2-yl)methanamine. This reaction is a standard method for the deprotection of benzylamines organic-chemistry.org.
Cyclization and Rearrangement Studies
The structure of this compound and its derivatives are well-suited for intramolecular cyclization reactions to form fused heterocyclic systems, particularly thieno-isoquinoline analogues. These reactions are of significant interest as they provide access to complex scaffolds with potential applications in medicinal chemistry and materials science nih.govnih.gov.
Pictet-Spengler Reaction:
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone under acidic conditions nih.govresearchgate.net. For a derivative of this compound to undergo a classic Pictet-Spengler reaction, the thiophene ring would need to be positioned to act as the nucleophile. A hypothetical substrate, such as an aminoethyl-substituted thiophene, could readily undergo this cyclization.
Alternatively, a variation of this reaction could involve the benzylamine itself. If the thiophene ring is sufficiently activated, it could potentially act as the nucleophilic component, attacking an iminium ion formed from the benzylamine nitrogen and an external aldehyde. However, the more plausible pathway involves the cyclization onto the thiophene ring from a side chain, a common strategy in the synthesis of thieno-pyridines and related systems youtube.com.
Bischler-Napieralski Reaction:
The Bischler-Napieralski reaction is a key method for the synthesis of 3,4-dihydroisoquinolines by the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) organic-chemistry.orgmdpi.com. An N-acyl derivative of a 2-(thien-2-yl)phenethylamine analogue would be a suitable precursor for the synthesis of a dihydrothieno-isoquinoline.
For this compound, conversion to the corresponding formamide (B127407) or acetamide (B32628) followed by treatment with a Bischler-Napieralski reagent could potentially lead to cyclization onto the thiophene ring, depending on the position of the benzylamine relative to the thiophene. Specifically, if the substrate were rearranged to a β-(thienyl)ethylamine structure, this reaction would be a viable route to thieno-isoquinolines. Research on the synthesis of thieno[3,2-f]isoquinolines and thieno[2,3-c]isoquinolines often employs related cyclization strategies, highlighting the feasibility of such transformations masterorganicchemistry.commdpi.comnih.gov.
The following table summarizes conditions for analogous Bischler-Napieralski reactions leading to related fused heterocyclic systems.
| Starting Material Type | Reagent | Solvent | Temperature | Product Type | Yield (%) | Reference |
| β-Arylethylamide | POCl₃ | Acetonitrile (B52724) | Reflux | Dihydroisoquinoline | Varies | mdpi.com |
| β-Arylethylamide | P₂O₅, POCl₃ | Toluene | Reflux | Dihydroisoquinoline | Good | |
| N-Acyl-2-aminobiphenyl | POCl₃ | Xylene | Reflux | Phenanthridine | Good | mdpi.com |
Other Cyclization and Rearrangement Reactions:
Intramolecular Friedel-Crafts reactions represent another potential pathway for the cyclization of derivatives of this compound masterorganicchemistry.com. For instance, if the molecule were functionalized with a carboxylic acid or acyl chloride on the nitrogen atom, an acid-catalyzed intramolecular acylation onto the electron-rich thiophene ring could occur, leading to a fused ring system.
Rearrangements, such as the Stevens or Sommelet-Hauser rearrangement, are known for benzyl-containing quaternary ammonium salts. While not directly applicable to the tertiary amine, quaternization of the nitrogen in this compound with an appropriate alkyl halide would generate a substrate that could potentially undergo such rearrangements under basic conditions, leading to structurally diverse products.
Applications in Advanced Materials Science and Catalysis
Coordination Chemistry: N-Methyl-N-(2-thien-2-ylbenzyl)amine as a Ligand
The presence of both a nitrogen atom in the amine group and a sulfur atom in the thiophene (B33073) ring suggests that this compound could function as a bidentate or monodentate ligand in coordination chemistry.
There is no specific information available in the scientific literature on the formation and structural characterization of metal complexes with this compound. It is plausible that this compound could coordinate to metal centers through the nitrogen of the amine and/or the sulfur of the thiophene ring. The coordination mode would likely depend on the metal ion, its oxidation state, and the reaction conditions. For instance, in the case of related Schiff base ligands derived from thiophene-2-carbaldehyde, coordination to metal ions like Ni(II) and Zn(II) has been observed to occur through the azomethine nitrogen and the thiophene sulfur.
Table 1: Potential Coordination Modes of this compound
| Potential Donor Atoms | Coordination Mode | Potential Metal Ions |
|---|---|---|
| Nitrogen (amine) | Monodentate | Transition metals (e.g., Pd, Pt, Rh) |
| Sulfur (thiophene) | Monodentate | Soft metal ions (e.g., Ag, Au, Hg) |
This table is speculative and based on the general coordination chemistry of similar functional groups, as no specific data exists for the target compound.
Given the absence of studies on the metal complexes of this compound, there is consequently no information regarding their catalytic activity. In broader research, metal complexes containing thiophene and amine moieties have been investigated as catalysts in various organic transformations. For example, palladium complexes of ligands bearing these functionalities have been explored in cross-coupling reactions. However, without experimental data for the specific complexes of this compound, any discussion of their catalytic potential remains theoretical.
Precursor for Functional Organic Materials
The combination of a thiophene unit, known for its role in conducting polymers, and an amine group, which can impart solubility and other functionalities, suggests that this compound could be a building block for functional organic materials.
No published research describes the synthesis or properties of polymeric systems that incorporate this compound. Structurally related polymers, such as those containing N-(thiophen-2-ylmethylene)aniline units within a poly(dithienylpyrrole) backbone, have been synthesized and investigated for their electrochromic properties. These related studies suggest that polymers derived from or incorporating this compound could potentially exhibit interesting electronic and optical properties, but this remains to be experimentally verified.
There is no available data on the role of this compound in optoelectronic or electrochromic materials. The thiophene moiety is a key component in many organic electronic materials due to its electron-rich nature and ability to support charge transport. The amine group can influence the electronic properties and morphology of such materials. While one could hypothesize about the potential properties of materials derived from this compound, there is no scientific basis in the current literature to support such claims.
Analytical Methodologies for N Methyl N 2 Thien 2 Ylbenzyl Amine
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating N-Methyl-N-(2-thien-2-ylbenzyl)amine from impurities and for determining its purity. Gas chromatography and high-performance liquid chromatography are the most relevant methods.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
Principle of Separation and Detection: In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. Less volatile compounds and those with stronger interactions will have longer retention times. Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.
Expected Fragmentation Pattern: The mass spectrum of this compound is predicted to show characteristic fragmentation patterns associated with both the benzylamine (B48309) and thiophene (B33073) moieties. Under electron ionization, the initial event is the formation of a molecular ion (M+•). Key fragmentation pathways for benzylamines often involve the cleavage of the C-N bond. nih.gov A prominent fragmentation pathway for N-methylbenzylamines is the α-cleavage, leading to the formation of a stable immonium ion. For this compound, this would likely result in the formation of the [M-C7H5S]+ ion, corresponding to the loss of the thienylbenzyl radical. Another characteristic fragmentation of benzylamines involves the formation of a tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) group. acs.orgnih.gov
The thiophene ring itself can undergo fragmentation, although it is a relatively stable aromatic system. Fragmentation of the thiophene ring in related compounds has been observed to proceed via the loss of a thioformyl (B1219250) radical (•CHS) or acetylene (B1199291) (C2H2). researchgate.net Therefore, the mass spectrum of this compound is anticipated to be complex, exhibiting a combination of these fragmentation patterns.
| Parameter | Proposed Condition |
| Column | DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, then ramp at 10-15 °C/min to 280-300 °C, hold for 5 min |
| MS Ion Source | Electron Impact (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Transfer Line Temp | 280 °C |
| Scan Range | m/z 40-550 |
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and purity assessment of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.
Principle of Separation and Detection: In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For a compound like this compound, which possesses both nonpolar (benzyl and thiophene rings) and polar (secondary amine) characteristics, reversed-phase HPLC is a suitable approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). More nonpolar compounds will be retained longer on the column. Detection is typically achieved using a UV-Vis detector, as the aromatic rings in the molecule will absorb UV light. sielc.com
Proposed HPLC Method: Based on methods developed for the analysis of secondary amines and compounds containing thiophene rings, a robust HPLC method can be proposed. mdpi.comepa.govsielc.com The inclusion of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is often beneficial for improving peak shape and resolution of basic compounds like amines by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 230 nm and 254 nm |
| Injection Volume | 10 µL |
Electrochemical Characterization Techniques
Electrochemical techniques can provide valuable information about the redox properties of this compound, particularly concerning the electron-rich thiophene ring. Cyclic voltammetry (CV) is a primary tool for this purpose.
Principle of Cyclic Voltammetry: CV involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. The potential is swept in both forward and reverse directions. This technique can reveal the oxidation and reduction potentials of the compound, providing insights into its electronic structure and reactivity.
Expected Electrochemical Behavior: The thiophene moiety is known to be electrochemically active and can undergo oxidation at accessible potentials to form radical cations, which can then couple to form polymers (polythiophenes). winona.edudtic.mil The oxidation potential of the thiophene ring is influenced by the substituents attached to it. The presence of the N-methylbenzylamine group may affect the ease of oxidation of the thiophene ring. It is anticipated that this compound will exhibit an irreversible or quasi-reversible oxidation wave corresponding to the oxidation of the thiophene ring. The exact potential will depend on the solvent and supporting electrolyte used but is expected to be in the range observed for other substituted thiophenes. tandfonline.comacs.orgnih.gov The secondary amine group itself can also be electrochemically active at higher potentials.
Hypothetical Cyclic Voltammetry Parameters:
| Parameter | Proposed Condition |
| Working Electrode | Glassy Carbon or Platinum |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire |
| Solvent | Acetonitrile or Dichloromethane (spectroscopic grade) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetrabutylammonium perchlorate (B79767) (TBAP) |
| Analyte Concentration | 1-5 mM |
| Scan Rate | 50-200 mV/s |
| Potential Range | -1.0 V to +2.0 V vs. reference electrode |
Structure Reactivity Relationship Studies of N Methyl N 2 Thien 2 Ylbenzyl Amine Derivatives and Analogues
Impact of Substituent Effects on Reactivity and Spectroscopic Properties
The introduction of substituents onto either the phenyl or thienyl rings of N-arylbenzylamine and related biaryl structures can profoundly influence their electronic and steric properties, which in turn affects their chemical reactivity and spectroscopic signatures. While specific studies on N-Methyl-N-(2-thien-2-ylbenzyl)amine are not extensively documented in publicly available literature, the principles of substituent effects can be inferred from studies on analogous systems.
The electronic nature of substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), alters the electron density distribution across the molecule. This modulation directly impacts the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy.
NMR Spectroscopy:
In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the protons and carbons are sensitive to the local electronic environment. For derivatives of related substituted benzylideneanilines, a good correlation has been observed between the ¹³C NMR chemical shifts of the imine carbon and the Hammett substituent constants. researchgate.net Electron-withdrawing groups on the aniline (B41778) ring tend to decrease the sensitivity of the imine carbon's chemical shift to substitution on the benzylidene ring, while electron-donating groups have the opposite effect. researchgate.net
For this compound derivatives, it is anticipated that substituents on the benzene (B151609) ring would similarly influence the chemical shifts of the benzylic protons and the N-methyl group. An EWG, for instance, would deshield these protons, shifting their signals to a higher frequency (downfield). Conversely, an EDG would cause an upfield shift. Similar effects would be observed for the thiophene (B33073) ring protons when substituents are placed on that moiety. Studies on substituted 2,2-dimethylchroman-4-one (B181875) derivatives have demonstrated that substituent effects can be transmitted through the molecular framework, with good correlations observed for carbons para to the substituent group. mdpi.com
Interactive Data Table: Predicted ¹H NMR Chemical Shift Changes (Δδ) for Substituted this compound Analogs
| Substituent (on Benzene Ring) | Position | Expected Δδ for Benzylic Protons (ppm) | Expected Δδ for N-Methyl Protons (ppm) |
| -NO₂ | para | +0.3 to +0.5 | +0.1 to +0.2 |
| -CN | para | +0.2 to +0.4 | +0.05 to +0.15 |
| -Cl | para | +0.1 to +0.2 | +0.02 to +0.08 |
| -H | - | 0 (Reference) | 0 (Reference) |
| -CH₃ | para | -0.1 to -0.2 | -0.02 to -0.05 |
| -OCH₃ | para | -0.2 to -0.4 | -0.05 to -0.1 |
IR Spectroscopy:
The vibrational frequencies of key functional groups, such as the C-N and C-H bonds, are also affected by substituents. An EWG would increase the force constant of adjacent bonds by withdrawing electron density, leading to higher stretching frequencies. For instance, in related thiophene-thiourea derivatives, the C=S and C=O stretching frequencies are sensitive to the electronic environment. scispace.com For this compound derivatives, the C-N stretching vibration of the amine would be a key indicator of the electronic effects transmitted from the aromatic rings.
Conformational Preferences in Solution and Solid State
The three-dimensional structure of this compound is not fixed; rotation around the single bonds, particularly the biaryl linkage and the benzyl-nitrogen bond, allows for a range of conformations. The preferred conformation in both the solid state and in solution is a balance of steric hindrance and electronic interactions.
In the solid state, the conformation is often determined by packing forces within the crystal lattice. X-ray crystallographic studies of related biaryl compounds, such as axially chiral benzothiophene-fused biaryls, reveal that the dihedral angle between the two aromatic rings is a critical parameter. researchgate.net For this compound, steric repulsion between the N-methylaminomethyl group and the thiophene ring would likely favor a non-planar (gauche) conformation. The presence of substituents, especially at the ortho positions of the benzene ring or the 3-position of the thiophene ring, would further influence this dihedral angle.
Rational Design of Modified Structures for Specific Chemical Functions
The modification of the this compound scaffold is a promising avenue for the development of molecules with tailored chemical functions. The principles of rational design and structure-activity relationship (SAR) studies on related N-heterocyclic and N-benzyl compounds provide a roadmap for such endeavors. researchbunny.comnih.govresearchgate.net
For instance, the introduction of specific functional groups can transform the molecule into a ligand for metal catalysis, a building block for functional polymers, or a pharmacologically active agent. SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated that small changes to the substituent pattern can lead to significant differences in biological activity. nih.gov
Interactive Data Table: Design Strategies for Functional Derivatives of this compound
This table presents hypothetical design strategies based on established chemical principles, as specific design studies for the target compound are not widely published.
| Target Function | Proposed Modification | Rationale |
| Metal Ligand | Introduction of a coordinating group (e.g., -P(Ph)₂, -COOH) on the benzene ring. | The nitrogen atom and the added coordinating group can form a chelate with a metal center, creating a stable complex for catalysis. |
| Chiral Catalyst | Synthesis of enantiomerically pure atropisomers by introducing bulky ortho-substituents. | Hindered rotation around the biaryl bond can lead to stable, axially chiral molecules that can be used in asymmetric catalysis. researchgate.net |
| Conducting Polymer Precursor | Introduction of polymerizable groups (e.g., vinyl, ethynyl) or halogens for cross-coupling reactions. | The thiophene moiety is a common component in conducting polymers. Functionalization allows for incorporation into larger conjugated systems. |
| Bioactive Compound | Modification with polar groups (e.g., -OH, -NH₂) or lipophilic groups to alter pharmacokinetic properties. | Based on SAR studies of related compounds, specific substituents can enhance binding to biological targets. nih.gov |
The synthesis of such modified structures would likely follow established synthetic routes for N-substituted anilines and thiophene derivatives, potentially involving cross-coupling reactions to form the biaryl linkage. beilstein-journals.orgresearchgate.netbeilstein-journals.org The systematic variation of substituents and the subsequent analysis of their impact on the molecule's properties are central to the rational design of new chemical entities based on the this compound framework.
Future Research Directions and Unexplored Avenues in N Methyl N 2 Thien 2 Ylbenzyl Amine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-Methyl-N-(2-thien-2-ylbenzyl)amine is not extensively documented, but it would likely rely on classical multi-step procedures. A probable pathway involves a Suzuki-Miyaura cross-coupling to form the 2-(thien-2-yl)benzyl scaffold, followed by functionalization to introduce the aminomethyl group, and finally, N-methylation. Future research should focus on creating more efficient and environmentally benign pathways. rsc.org
Key areas for development include:
Green Chemistry Approaches: Future synthetic strategies should prioritize the principles of green chemistry, aiming to reduce waste, improve atom economy, and use less hazardous materials. rsc.orgsciencedaily.com This includes exploring catalytic methods that minimize stoichiometric waste and employing safer solvents and reagents. rsc.org
Catalytic N-Methylation: Traditional N-methylation methods often use hazardous reagents like methyl iodide or dimethyl sulfate. researchgate.net Future research could focus on catalytic N-methylation using greener C1 sources such as methanol (B129727) or even carbon dioxide (CO2) in the presence of a suitable reductant. nih.govrsc.orgresearchgate.net These "borrowing hydrogen" or reductive amination techniques offer higher atom economy and produce less toxic byproducts like water. nih.gov
One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single, one-pot procedure can significantly improve efficiency by reducing the need for intermediate purification, minimizing solvent use, and saving time. nih.gov A future goal could be to develop a tandem reaction that combines the C-C bond formation (e.g., Suzuki coupling) with the C-N bond formation steps.
Biocatalysis: The use of enzymes in synthesis offers a highly selective and sustainable alternative to traditional chemical methods. manchester.ac.uk Future avenues could explore the use of engineered enzymes, such as amine dehydrogenases (AmDH), for the reductive amination of a suitable aldehyde precursor, or transaminases for the conversion of a ketone.
A comparative table of a hypothetical traditional route versus a potential sustainable route highlights the potential for improvement.
| Metric | Hypothetical Traditional Route | Potential Future Sustainable Route |
| Key Steps | 1. Suzuki Coupling2. Bromination/Chlorination3. Amination with Methylamine4. N-Methylation with CH₃I | 1. One-Pot Suzuki-Reductive Amination2. Use of Methanol/CO₂ as C1 source |
| Atom Economy | Low (due to leaving groups, stoichiometric reagents) | High (catalytic, byproduct is H₂O) |
| Reagents | Potentially toxic solvents, hazardous methylating agents | Greener solvents (e.g., water, ethanol), safer C1 sources |
| Waste | Stoichiometric amounts of inorganic salts, toxic organic waste | Minimal, primarily water |
| Process Steps | Multiple work-ups and purifications | Fewer steps, reduced purification needs |
This table is illustrative, based on general principles of green chemistry applied to this target molecule.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.
Suzuki-Miyaura Coupling Mechanism: While the general mechanism of the Suzuki-Miyaura reaction is well-understood, the specifics for synthesizing the 2-(thien-2-yl)benzyl scaffold could present unique challenges. Future research should investigate the kinetics and intermediates of this specific coupling. Understanding the impact of ligand structure, palladium precursor, and base on the rates of oxidative addition, transmetalation, and reductive elimination could lead to the design of more efficient, lower-loading catalyst systems. nih.govmdpi.com Computational studies can be particularly valuable in mapping the energy profiles of potential catalytic cycles. nih.gov
C-N Bond Formation Mechanism: The mechanism for introducing the N-methyl group is another critical area for study. If formed via reductive amination, understanding the kinetics of imine/enamine formation versus reduction is key. For novel catalytic C-H amination or hydroamination approaches, detailed mechanistic studies are essential. researchgate.netnih.gov Recent advances have highlighted novel enzyme-enabled C-N bond formation mechanisms that have no parallel in small-molecule catalysis, suggesting that biocatalytic routes could follow unique pathways. nih.govnih.gov
| Mechanistic Question | Potential Investigative Tools |
| What is the rate-limiting step in the Suzuki coupling for this substrate? | Kinetic studies (reaction progress monitoring), in-situ spectroscopy (NMR, IR) |
| What is the active catalytic species and role of the ligand? | X-ray crystallography of catalyst complexes, computational modeling (DFT) nih.gov |
| Does the C-N bond formation proceed via a concerted or stepwise pathway? | Kinetic Isotope Effect (KIE) studies, trapping of intermediates, computational analysis of transition states digitellinc.comnih.gov |
| How does the thiophene (B33073) sulfur atom influence the reactivity of adjacent groups? | Hammett analysis, comparative reactivity studies with analogs, NMR titration |
Expansion of Non-Biological Applications
The unique combination of a thiophene heterocycle, an aromatic ring, and a tertiary amine functionality suggests that this compound could be a valuable building block in materials science and catalysis. bohrium.comcnr.it
Organic Electronics: Thiophene-based molecules and polymers are renowned for their semiconductor properties and are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.govnumberanalytics.com Future research could explore the synthesis of polymers or oligomers from this compound. The tertiary amine group could serve as a site for further functionalization, improve solubility, or tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting material. bohrium.comnih.gov
Fluorescent Sensors: The thiophene moiety is a known fluorophore. The tertiary amine could act as a binding site for metal ions or other analytes. Binding could modulate the fluorescence of the thiophene ring through processes like photoinduced electron transfer (PET), making the molecule a candidate for a chemosensor. researchgate.net
Ligand Development: The molecule contains both a "soft" sulfur donor from the thiophene ring and a "hard" nitrogen donor from the amine. This combination could make it an interesting hemilabile ligand for transition metal catalysis. The ligand could coordinate to a metal center and potentially play an active role in catalytic cycles.
| Potential Application | Key Molecular Feature | Rationale for Exploration |
| Organic Semiconductors | Conjugated thiophene-benzene system | Thiophene is a well-established component of conductive polymers. numberanalytics.com |
| Fluorescent Sensors | Thiophene fluorophore, tertiary amine binding site | The amine can quench or enhance fluorescence upon binding to an analyte. researchgate.net |
| Catalyst Ligands | Hard (N) and soft (S) donor atoms | Potential for hemilabile behavior and unique coordination chemistry. |
| Corrosion Inhibitors | Electron-rich aromatic rings, heteroatoms (N, S) | Such structures can adsorb onto metal surfaces and prevent corrosion. nih.gov |
Advanced Integrated Experimental and Computational Approaches
The synergy between experimental synthesis and computational chemistry provides a powerful paradigm for accelerating research. nih.govscielo.br For a molecule like this compound, where little is known, this integrated approach is particularly valuable. researchgate.netbohrium.com
Guiding Synthesis and Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways for both the synthesis and potential degradation of the compound. rsc.orgnih.gov This can help predict the feasibility of proposed synthetic routes, identify potential byproducts, and elucidate complex reaction mechanisms by modeling transition states and intermediates. digitellinc.comnih.gov For instance, computation can screen potential ligands for the Suzuki coupling to predict which will give the highest turnover frequency. nih.gov
Predicting Material Properties: Computational chemistry can predict the electronic and photophysical properties of the molecule, such as its HOMO/LUMO energy levels, absorption and emission spectra, and ionization potential. rsc.orgresearchgate.net These predictions can guide the experimental design of new materials for electronics or sensor applications, saving significant time and resources.
Structure-Property Relationships: By systematically modifying the structure in silico (e.g., changing substituents on the thiophene or benzene (B151609) rings) and calculating the resulting properties, researchers can build structure-property relationships. This understanding allows for the rational design of new molecules based on this compound with tailored functionalities.
| Research Area | Experimental Technique | Computational Method | Synergy |
| Synthesis | Catalyst screening, reaction optimization | DFT calculations of catalytic cycles, transition state theory | Computationally guided design of experiments for higher yields and efficiency. bohrium.com |
| Mechanism | Kinetic studies, spectroscopy (NMR, MS) | DFT modeling of reaction pathways and intermediates | Validation of proposed mechanisms and interpretation of complex spectroscopic data. digitellinc.com |
| Materials Science | UV-Vis/Fluorescence spectroscopy, cyclic voltammetry | Time-Dependent DFT (TD-DFT), calculation of electronic properties (HOMO/LUMO) | Prediction of optical and electronic properties to guide the synthesis of promising materials. rsc.orgresearchgate.net |
By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, transforming it from an obscure chemical entity into a valuable component in sustainable synthesis and advanced materials.
Q & A
Q. What are the most effective synthetic routes for preparing N-Methyl-N-(2-thien-2-ylbenzyl)amine?
Answer: The compound can be synthesized via reductive amination , a widely used method for secondary amines. A typical protocol involves reacting 2-thien-2-ylbenzaldehyde with methylamine in the presence of a catalyst (e.g., Pd/NiO) under hydrogen gas (1 bar) at 25°C for 10 hours . Key steps include:
- Catalyst selection : Pd/NiO (1.1 wt%) enables high yields (84–98% in analogous reactions).
- Purification : Crude products are filtered and evaporated without column chromatography.
- Scalability : Reaction volumes (50 mL) and molar ratios (aldehyde:amine = 1:1) are optimized for reproducibility.
Q. How can the structure of this compound be confirmed post-synthesis?
Answer: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical:
- ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons (δ 6.8–7.5 ppm for thiophene and benzyl groups) and methylamine protons (δ 2.2–2.5 ppm). Compare with analogous compounds in literature .
- HRMS : Validate the molecular formula (e.g., C₁₃H₁₄N₂S) with <2 ppm mass error. For example, derivatives in achieved HRMS accuracy of ±0.003 Da .
Q. What solvents and reaction conditions are optimal for stabilizing intermediates during synthesis?
Answer:
- Solvents : Toluene or 1,4-dioxane are preferred for reductive amination due to their inertness and compatibility with NaBH₄ or Pd catalysts .
- Temperature : 25–35°C balances reaction rate and side-product suppression. Higher temperatures (>100°C) risk decomposition .
- Atmosphere : Hydrogen gas (1 bar) or excess amine (2–3 equivalents) drives the reaction to completion .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Answer: Density Functional Theory (DFT) calculations assess:
- Electrophilicity : The thiophene ring’s electron-rich nature may direct electrophilic substitution.
- Catalyst interactions : Pd/NiO binds preferentially to the benzyl group, as shown in analogous Pd-catalyzed reductive aminations .
- Transition states : Simulate energy barriers for imine formation (rate-limiting step) using software like Gaussian or ORCA. Validate with experimental kinetic data .
Q. What strategies resolve contradictions in biological activity data for structurally similar amines?
Answer:
- Structure-Activity Relationship (SAR) studies : Compare this compound with derivatives (e.g., tetrahydroacridin-9-amine analogs in ). Key variables include:
- Substituent effects : Thiophene vs. furan rings alter lipophilicity (logP) and membrane permeability.
- Bioassay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
- Metabolic stability : LC-MS/MS tracks degradation products in liver microsomes to identify unstable functional groups .
Q. How can reaction yields be improved for large-scale synthesis?
Answer:
- Catalyst optimization : Screen Ni, Pd, or Ru complexes for turnover frequency (TOF). For example, Pd/NiO achieves >90% yield in small-scale reactions .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., over-reduction) and improve heat/mass transfer .
- Workflow automation : In-line FTIR monitors imine intermediate formation in real time, enabling dynamic adjustments .
Methodological Considerations
Q. What analytical techniques differentiate this compound from its isomers?
Answer:
- ²D NMR (COSY, HSQC) : Resolve overlapping signals. For example, the benzyl group’s CH₂ protons show coupling with adjacent thiophene protons in COSY .
- X-ray crystallography : Resolve absolute configuration (if crystalline). reports a similar compound’s structure with 0.02 Å bond-length accuracy .
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient elution) to separate isomers .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Steric hindrance : The methyl group on nitrogen reduces accessibility to metal catalysts, slowing Buchwald-Hartwig amination. Use bulky ligands (e.g., XPhos) to mitigate this .
- Electronic effects : The thiophene’s electron-donating nature enhances nucleophilicity at the benzyl position, favoring SNAr reactions with electron-deficient aryl halides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
